MK-8719

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H14F2N2O3S |

|---|---|

Molekulargewicht |

268.28 g/mol |

IUPAC-Name |

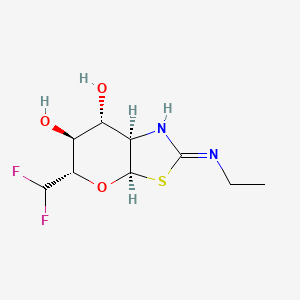

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol |

InChI |

InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1 |

InChI-Schlüssel |

UDQTXCHQKHIQMH-KYGLGHNPSA-N |

Isomerische SMILES |

CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)C(F)F)O)O |

Kanonische SMILES |

CCN=C1NC2C(C(C(OC2S1)C(F)F)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

MK-8719: A Deep Dive into its Mechanism of Action in Tauopathies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MK-8719 is a potent and selective inhibitor of the O-GlcNAcase (OGA) enzyme, representing a promising therapeutic strategy for the treatment of tauopathies such as Alzheimer's disease and progressive supranuclear palsy.[1][2][3] The core mechanism of this compound revolves around the modulation of a key post-translational modification known as O-GlcNAcylation. By inhibiting OGA, this compound increases the levels of O-GlcNAc on intracellular proteins, including the microtubule-associated protein tau.[1][4] This increase in O-GlcNAcylation is believed to competitively inhibit the hyperphosphorylation of tau, a critical pathological event that leads to the formation of neurofibrillary tangles (NFTs) and subsequent neurodegeneration.[5][6] Preclinical studies have demonstrated the ability of this compound to reduce pathological tau, attenuate brain atrophy, and ameliorate neurodegeneration in animal models of tauopathy.[1][4]

The O-GlcNAc Cycling Pathway and its Role in Tau Pathology

The dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins is a critical regulatory mechanism analogous to phosphorylation. This process, known as O-GlcNAc cycling, is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[7]

In the context of tauopathies, there is a growing body of evidence suggesting a reciprocal relationship between O-GlcNAcylation and phosphorylation of the tau protein.[5] Numerous serine and threonine residues on tau that are susceptible to phosphorylation are also sites for O-GlcNAcylation. It is hypothesized that an increase in O-GlcNAcylation can sterically or allosterically hinder the action of kinases, thereby reducing the extent of tau phosphorylation.[3] In the pathological state of tauopathies, hyperphosphorylated tau detaches from microtubules, leading to their destabilization, and aggregates into paired helical filaments (PHFs) and ultimately NFTs, which are a hallmark of these neurodegenerative diseases.

This compound: A Potent and Selective OGA Inhibitor

This compound is a novel, small-molecule inhibitor that demonstrates high potency and selectivity for the human OGA enzyme.[1][8] Its development was a result of a medicinal chemistry effort aimed at optimizing carbohydrate-based lead molecules to achieve desirable drug-like properties, including high central nervous system (CNS) penetration.[2][3]

Biochemical and Cellular Potency

Preclinical studies have established the potent inhibitory activity of this compound against the OGA enzyme across multiple species.

| Parameter | Value | Species | Reference |

| hOGA Ki | 7.9 nM | Human | [8] |

| hOGA IC50 | < 0.010 µM | Human | [9] |

| Cellular IC50 | < 0.100 µM | Not Specified | [9] |

These data highlight the high affinity and inhibitory capacity of this compound for its target enzyme, both in biochemical assays and in a cellular context.

Mechanism of Action: From OGA Inhibition to Neuroprotection

The therapeutic rationale for using this compound in tauopathies is centered on its ability to increase tau O-GlcNAcylation and consequently reduce the formation of pathological tau species.

Signaling Pathway

The mechanism can be visualized as a direct intervention in the O-GlcNAc cycling pathway, leading to a cascade of downstream effects that mitigate tau pathology.

Caption: Signaling pathway of this compound in mitigating tau pathology.

Preclinical Evidence in Tauopathy Models

The efficacy of this compound has been demonstrated in the rTg4510 mouse model, which overexpresses a mutant form of human tau (P301L) and develops age-dependent NFTs and neurodegeneration.

| Finding | Model | Treatment Regimen | Outcome | Reference |

| Reduced Pathological Tau | rTg4510 mice | 1 to 100 mg/kg | Significantly reduced neurofibrillary tangles. | [9] |

| Ameliorated Neurodegeneration | rTg4510 mice | Not specified | Attenuation of brain atrophy and reduction of forebrain volume loss. | [1][4] |

| Increased Brain O-GlcNAc Levels | rTg4510 mice and rats | Dose-dependent | Robust target engagement demonstrated by PET imaging. | [1][4][8] |

| Reduced CSF Total Tau | rTg4510 mice | 100 mg/kg BID (8 to 32 weeks of age) | Reduction in cerebrospinal fluid levels of total tau. | [10] |

| Mitigated Hippocampal Volume Decline | rTg4510 mice | 100 mg/kg BID (8 to 32 weeks of age) | Mitigated the decline in hippocampal volume. | [10] |

Experimental Methodologies

Detailed protocols for the key experiments are crucial for the replication and extension of these findings. While the full experimental details are proprietary or require access to the full-text articles, the following outlines the general methodologies employed.

In Vitro OGA Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of this compound against the human OGA enzyme.

-

General Protocol:

-

Recombinant human OGA enzyme is incubated with a fluorogenic or chromogenic substrate.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The rate of substrate cleavage is measured over time using a plate reader.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Studies in rTg4510 Mice

-

Objective: To evaluate the effect of this compound on tau pathology and neurodegeneration in a transgenic mouse model of tauopathy.

-

General Protocol:

-

rTg4510 mice are treated with this compound or vehicle, typically starting before the significant onset of pathology.

-

Dosing is administered orally on a daily or twice-daily basis for a specified duration.

-

At the end of the treatment period, brain tissue is collected for analysis.

-

Immunohistochemistry and biochemical assays (e.g., Western blotting, ELISA) are used to quantify levels of total and phosphorylated tau, as well as markers of neurodegeneration.

-

Volumetric magnetic resonance imaging (vMRI) may be used to assess brain atrophy.

-

Experimental Workflow Example

Caption: A representative experimental workflow for preclinical evaluation of this compound.

Clinical Development and Future Directions

This compound has undergone Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[9][10] These studies indicated that single oral doses up to 1200 mg were generally well-tolerated.[9] Target engagement in the human brain has been confirmed using positron emission tomography (PET) imaging with a specific tracer.[9]

While the initial clinical data are promising, the long-term safety and efficacy of chronic OGA inhibition in patient populations with tauopathies are yet to be determined. A critical aspect for future research will be to understand the broader physiological consequences of sustained elevation of O-GlcNAc levels, as hundreds of proteins are subject to this modification.[1][4] Nevertheless, the targeted mechanism of action of this compound offers a novel and compelling approach to disease modification in tauopathies.

References

- 1. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alectos.com [alectos.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. | BioWorld [bioworld.com]

- 10. alzdiscovery.org [alzdiscovery.org]

MK-8719: A Technical Guide to its O-GlcNAcase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the O-GlcNAcase (OGA) inhibition pathway of MK-8719, a potent and selective inhibitor investigated for the treatment of tauopathies such as Alzheimer's disease and progressive supranuclear palsy. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for its evaluation, and visualizes the associated pathways and workflows.

Core Mechanism of O-GlcNAcase Inhibition

The primary mechanism of action of this compound is the competitive and reversible inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] O-GlcNAcylation is a dynamic post-translational modification that plays a crucial role in regulating the function of numerous proteins. In the context of neurodegenerative diseases, the microtubule-associated protein tau is a key substrate for O-GlcNAcylation.

The prevailing hypothesis is that hyperphosphorylation of tau is a critical step in the formation of neurofibrillary tangles (NFTs), a pathological hallmark of several neurodegenerative disorders.[2] O-GlcNAcylation and phosphorylation often occur on the same or adjacent sites on tau, suggesting a competitive relationship. By inhibiting OGA, this compound increases the levels of O-GlcNAcylated tau.[2][3] This is thought to hinder the hyperphosphorylation of tau, thereby maintaining it in a more soluble and less aggregation-prone state.[2] This ultimately leads to a reduction in the formation of pathological tau aggregates and a decrease in neurodegeneration.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Reference(s) |

| Ki (hOGA) | Human | 7.9 nM | [5] |

| IC50 (hOGA) | Human | < 0.010 µM | [6] |

| Cellular IC50 | Not Specified | < 0.100 µM | [6] |

| Selectivity | Not Specified | High | [7] |

Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy of this compound

| Parameter | Species | Dosage | Outcome | Reference(s) |

| Bioavailability | Rat, Dog, Mouse | Not Specified | > 60% | [6] |

| CNS Penetrant | Rat, Dog, Mouse | Not Specified | Yes | [6] |

| Increased O-protein levels | Rat | 3, 10, 30, 100 mg/kg | Dose-dependent increase in brain and PBMC | [6] |

| Reduced Neurofibrillary Tangles | Tg4510 mice | 1 to 100 mg/kg | Significant reduction | [6] |

| Ameliorated Neurodegeneration | Tg4510 mice | 1 to 100 mg/kg | Decreased neurodegeneration, reduced inflammatory markers, attenuated brain weight and forebrain volume loss | [3][6] |

Table 3: Phase I Clinical Trial Data for this compound

| Parameter | Population | Dosage | Outcome | Reference(s) |

| Safety and Tolerability | Healthy Volunteers | Single ascending doses (5-1200 mg) | Safe and well-tolerated; most frequent adverse event was headache | [4][6] |

Signaling and Experimental Workflow Diagrams

O-GlcNAcase Inhibition Pathway of this compound

Caption: O-GlcNAcase Inhibition Pathway of this compound.

Experimental Workflow for this compound Evaluation

References

- 1. Discovery of this compound, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

The OGA Inhibitor MK-8719: A Deep Dive into its Impact on Tau Protein Phosphorylation

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the O-GlcNAcase (OGA) inhibitor, MK-8719, and its effects on tau protein phosphorylation, a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neurodegenerative disease therapeutics.

Executive Summary

This compound is a potent and selective inhibitor of the O-GlcNAcase (OGA) enzyme, which is responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the O-GlcNAcylation of intracellular proteins, including the microtubule-associated protein tau. A substantial body of preclinical evidence, primarily from studies utilizing the rTg4510 mouse model of tauopathy, demonstrates that increasing tau O-GlcNAcylation with this compound leads to a reduction in its pathological hyperphosphorylation and subsequent aggregation into neurofibrillary tangles (NFTs). Early clinical data in healthy volunteers have shown that this compound is safe and well-tolerated. This whitepaper will detail the mechanism of action of this compound, present key quantitative data from preclinical and clinical studies, outline the experimental protocols used in these investigations, and visualize the core signaling pathways.

Mechanism of Action: The Interplay of O-GlcNAcylation and Phosphorylation

The central mechanism of action of this compound revolves around the modulation of a critical post-translational modification of the tau protein. Tau's function and pathological aggregation are heavily influenced by the balance between phosphorylation and O-GlcNAcylation.[1][2][3]

-

O-GlcNAc Transferase (OGT) adds an O-GlcNAc sugar moiety to serine and threonine residues on the tau protein.

-

O-GlcNAcase (OGA) removes this sugar moiety.

-

Tau Kinases (e.g., GSK-3β, CDK5) add phosphate groups to serine and threonine residues, a process that, when excessive, leads to tau hyperphosphorylation.

-

Tau Phosphatases (e.g., PP2A) remove these phosphate groups.

This compound selectively inhibits OGA, leading to an accumulation of O-GlcNAcylated tau. This increase in O-GlcNAcylation is hypothesized to reduce tau phosphorylation through several potential mechanisms:

-

Direct Competition: O-GlcNAcylation and phosphorylation can occur on the same or nearby serine/threonine residues, creating a competitive environment where the presence of an O-GlcNAc moiety can sterically hinder the action of tau kinases.[4][5]

-

Modulation of Kinase/Phosphatase Activity: O-GlcNAcylation can also influence the activity of the kinases and phosphatases that regulate tau phosphorylation.

This shift in the post-translational modification landscape of tau is believed to maintain the protein in a less pathogenic, more soluble state, thereby preventing its aggregation into NFTs.[6][7]

Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 (OGA Enzyme) | Human | < 0.010 µM | [8] |

| Cellular IC50 | - | < 0.100 µM | [8] |

| Bioavailability | Rat, Dog, Mouse | > 60% | [8] |

Table 2: Preclinical Efficacy of this compound in the rTg4510 Mouse Model

| Parameter | Treatment Group | Outcome | Reference |

| Neurofibrillary Tangles | This compound (1 to 100 mg/kg) | Significantly reduced | [8] |

| Pathological Tau | This compound | Significantly reduced | [7][9] |

| Brain Atrophy | This compound | Attenuated brain weight and forebrain volume loss | [7][9] |

| Inflammatory Markers | This compound | Reduced expression | [10] |

Detailed quantitative data on the percentage reduction of specific phospho-tau epitopes from the primary study by Wang et al. (2020) were not publicly available in their entirety.

Table 3: Phase 1 Clinical Trial of this compound in Healthy Volunteers

| Parameter | Details | Reference |

| Study Design | Single ascending dose | [8][11][12] |

| Doses Administered | 5, 10, 20, 40, 80, 160, 300, 600, and 1200 mg | [8] |

| Safety and Tolerability | Safe and well-tolerated | [8][13] |

| Most Frequent Adverse Event | Headache (mild) | [8] |

| Pharmacodynamics | Dose-dependent increase in O-GlcNAcylated proteins in PBMCs | [12] |

| Target Engagement in Brain | Confirmed using PET tracer [18F]-MK-8553 | [8][12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound's effect on tau phosphorylation.

Animal Model

The primary animal model used in the preclinical studies of this compound is the rTg4510 transgenic mouse .[7][9] This model overexpresses the P301L mutant human tau protein, leading to age-dependent development of neurofibrillary tangles, neuronal loss, and cognitive deficits, thus recapitulating key aspects of human tauopathies.[14]

Western Blot Analysis of Tau Phosphorylation

Western blotting is a standard technique to quantify the levels of total and phosphorylated tau in brain tissue homogenates.[15][16][17]

Protocol Overview:

-

Tissue Homogenization: Mouse brain tissue (e.g., cortex or hippocampus) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

-

Protein Quantification: The total protein concentration of the homogenates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for different phosphorylated tau epitopes (e.g., AT8 for pS202/pT205, PHF1 for pS396/pS404) or total tau.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is then visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the bands corresponding to the proteins of interest is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for Tau Pathology

IHC is used to visualize the localization and distribution of pathological tau aggregates within the brain tissue.

Protocol Overview:

-

Tissue Preparation: Mice are perfused, and the brains are fixed (e.g., in 4% paraformaldehyde), and sectioned.

-

Antigen Retrieval: Brain sections are treated to unmask the antigenic sites.

-

Immunostaining: The sections are incubated with a primary antibody against a specific form of tau (e.g., AT8, PHF1).

-

Detection: A secondary antibody linked to a reporter enzyme or fluorophore is used for visualization.

-

Imaging: The stained sections are imaged using a microscope to assess the extent and location of tau pathology.

Mandatory Visualizations

Signaling Pathway of this compound Action

References

- 1. Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Phosphorylation and O-GlcNAcylation on Proline-Rich Domains of Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of O-GlcNAc sites within peptides of the Tau protein and their impact on phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. | BioWorld [bioworld.com]

- 9. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alectos.com [alectos.com]

- 12. An Overview on the Clinical Development of Tau-Based Therapeutics | MDPI [mdpi.com]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. researchgate.net [researchgate.net]

- 15. Western blot analysis [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

Preclinical Profile of MK-8719: An O-GlcNAcase Inhibitor for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MK-8719 is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. In the context of Alzheimer's disease (AD), the accumulation of hyperphosphorylated tau protein is a key pathological hallmark. Preclinical data strongly suggest that by inhibiting OGA, this compound increases the O-GlcNAcylation of tau, a post-translational modification that reciprocally inhibits its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles (NFTs). This whitepaper provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathway.

Introduction to this compound and its Mechanism of Action

This compound is a novel, brain-penetrant small molecule that competitively and reversibly inhibits the human OGA enzyme.[1] The central hypothesis behind its therapeutic potential in AD lies in the dynamic interplay between two key post-translational modifications of the tau protein: phosphorylation and O-GlcNAcylation.

In the pathological cascade of AD, tau becomes abnormally hyperphosphorylated, leading to its detachment from microtubules, misfolding, and aggregation into NFTs. These aggregates are toxic to neurons and contribute to the progressive neurodegeneration observed in the disease.

O-GlcNAcylation occurs on serine and threonine residues of tau, often at or near sites that are also subject to phosphorylation. Increased O-GlcNAcylation has been shown to prevent the hyperphosphorylation of tau, thereby maintaining it in a soluble and non-pathogenic state.[2][3] By inhibiting OGA, this compound elevates the levels of O-GlcNAcylated tau, effectively shifting the post-translational landscape away from the disease-associated hyperphosphorylated state.[4]

Quantitative Preclinical Data

The preclinical development of this compound has generated significant quantitative data supporting its potency and efficacy. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Reference(s) |

| OGA Inhibition (IC50) | Human | < 0.010 µM | [1] |

| Cellular OGA Inhibition (IC50) | Not Specified | < 0.100 µM | [1] |

| OGA Inhibition (Ki) | Human | 3.1 nM | [5] |

| Selectivity against β-hexosaminidase | Not Specified | High | [6] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound

| Parameter | Species | Value | Reference(s) |

| Bioavailability | Rat, Dog, Mouse | > 60% | [1] |

| CNS Penetration | Rat | Brain-to-plasma ratio ~1.84 | [5] |

| Effect on O-GlcNAcylated Protein Levels | Rat (Brain and PBMC) | Dose-dependent increase | [1] |

Table 3: Efficacy of this compound in the rTg4510 Mouse Model of Tauopathy

| Outcome Measure | Treatment Details | Result | Reference(s) |

| Neurofibrillary Tangles | 1 to 100 mg/kg | Significant reduction | [1] |

| Neurodegeneration | Not Specified | Decreased | [1] |

| Inflammatory Marker Expression | Not Specified | Reduced | [1] |

| Brain Weight and Forebrain Volume Loss | Not Specified | Attenuated | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro OGA Enzyme Inhibition Assay

This protocol is a synthesized representation based on standard OGA inhibition assays and data available for potent OGA inhibitors like Thiamet-G, adapted for the evaluation of this compound.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human OGA.

Materials:

-

Recombinant human OGA enzyme

-

Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)

-

This compound (serially diluted in assay buffer)

-

Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0

-

Stop Solution: 0.5 M Sodium Carbonate, pH 10.5

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The concentration range should bracket the expected IC50 value.

-

In a 384-well plate, add 5 µL of the diluted this compound or vehicle control to each well.

-

Add 10 µL of recombinant human OGA (final concentration ~1 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the 4-MUG substrate (final concentration at its Km value).

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 10 µL of the stop solution.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

In Vivo Efficacy Study in rTg4510 Mice

The rTg4510 mouse model overexpresses the P301L mutant human tau protein, leading to age-dependent development of tau pathology, including NFT formation and neurodegeneration, mimicking aspects of human tauopathies.[7]

Objective: To evaluate the effect of this compound on tau pathology and neurodegeneration in the rTg4510 mouse model.

Animals:

-

Male and female rTg4510 transgenic mice and their wild-type littermates. Age at the start of treatment is typically between 2 to 4 months.

Drug Formulation and Administration:

-

This compound can be formulated for oral administration via gavage or in-diet.[8]

-

For oral gavage, this compound is typically suspended in a vehicle such as 0.5% methylcellulose in water.

-

Dosing regimens can vary, for example, once daily administration for a period of several weeks to months.[9] A representative dose range is 1 to 100 mg/kg.[1]

Experimental Groups:

-

rTg4510 mice + Vehicle

-

rTg4510 mice + this compound (low dose)

-

rTg4510 mice + this compound (high dose)

-

Wild-type mice + Vehicle

Procedure:

-

Administer this compound or vehicle to the respective groups for the designated study duration.

-

Monitor animal health and body weight regularly.

-

At the end of the treatment period, euthanize the animals and collect brain tissue.

-

One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemical analysis, and the other hemisphere can be snap-frozen for biochemical analysis.

Endpoint Analysis:

-

Immunohistochemistry: Brain sections are stained with antibodies against various forms of tau (e.g., AT8 for phosphorylated tau, total tau) to quantify the extent of NFT pathology.

-

Biochemical Analysis (Western Blot): Brain homogenates are fractionated into soluble and insoluble fractions. The levels of total tau, phosphorylated tau, and O-GlcNAcylated proteins in each fraction are quantified by Western blotting.

-

Volumetric MRI: In some studies, in vivo magnetic resonance imaging can be performed before and after treatment to assess changes in brain volume as a measure of neurodegeneration.[8]

Western Blot Analysis of O-GlcNAcylated Proteins

Objective: To determine the levels of O-GlcNAcylated proteins in brain tissue from treated and control animals.

Procedure:

-

Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an OGA inhibitor (e.g., Thiamet-G) to preserve O-GlcNAc modifications.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., CTD110.6) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy [frontiersin.org]

- 4. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

MK-8719: A Technical Overview of a Novel O-GlcNAcase Inhibitor for Tauopathies

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8719 is a potent and selective, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. By inhibiting OGA, this compound increases the O-GlcNAcylation of intracellular proteins, including the microtubule-associated protein tau. This mechanism has shown promise in preclinical models for the treatment of neurodegenerative diseases characterized by the aggregation of pathological tau, collectively known as tauopathies, such as Alzheimer's disease and progressive supranuclear palsy. This document provides a detailed technical guide on the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound, chemically known as (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol, was developed through a medicinal chemistry effort to optimize carbohydrate-based lead molecules with the goal of improving drug-like properties such as potency, selectivity, and CNS exposure.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₉H₁₄F₂N₂O₃S | [3] |

| Molecular Weight | 268.3 g/mol | [3] |

| CAS Number | 1382799-40-7 | [3] |

| Formal Name | 5S-(difluoromethyl)-2-(ethylamino)-3aR,6S,7R,7aR-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol | [3] |

| Purity | ≥95% | [3] |

| Formulation | A solid | [3] |

| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml), Methanol: Sparingly soluble (1-10 mg/ml), Water: Slightly soluble (0.1-1 mg/ml) | [3] |

Mechanism of Action and Signaling Pathway

The cellular levels of O-GlcNAc are regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds O-GlcNAc to proteins, and O-GlcNAcase (OGA), which removes it.[1] In tauopathies, the tau protein becomes hyperphosphorylated and aggregates, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of these diseases.[1] Increased O-GlcNAcylation of tau has been shown to inhibit its aggregation.[1]

This compound acts as a competitive and reversible inhibitor of OGA.[4] By blocking the action of OGA, this compound leads to an increase in the overall levels of O-GlcNAcylated proteins within cells, including tau.[5][6] This is hypothesized to maintain tau in a more soluble and less pathogenic state, thereby preventing the formation of NFTs.[1]

Pharmacological Properties

In Vitro Activity

This compound is a potent inhibitor of human OGA and demonstrates comparable activity against the enzyme from other species.[5] Its selectivity for OGA over the related enzyme β-hexosaminidase is significant.[3]

| Parameter | Species | Value | Reference |

| Kᵢ (OGA) | Human | 7.9 nM | [3][7] |

| IC₅₀ (OGA) | Human | < 0.010 µM | [4] |

| Cellular EC₅₀ | Rat PC12 cells | 52.7 nM | [3] |

| Kᵢ (β-hexosaminidase) | Human | >10,000 nM | [3] |

In Vivo and Preclinical Data

Oral administration of this compound leads to a dose-dependent increase in O-GlcNAc levels in both the brain and peripheral blood mononuclear cells (PBMCs).[5][6] Preclinical studies in the rTg4510 mouse model of tauopathy have demonstrated that this compound can reduce pathological tau, attenuate brain atrophy, and decrease neuroinflammation.[4][5][6]

| Study Type | Model | Key Findings | Reference |

| Pharmacodynamics | Rat | Increased brain O-GlcNAc levels at a dose of 10 mg/kg. | [3] |

| Efficacy | rTg4510 mice | Reduced neurofibrillary tangles with doses from 1 to 100 mg/kg. | [4] |

| Neuroprotection | rTg4510 mice | Attenuated brain weight and forebrain volume loss. | [4][6] |

| Bioavailability | Rat, Dog, Mouse | > 60% | [4] |

Early Clinical Data

A Phase I study in healthy volunteers showed that single ascending doses of this compound (from 5 mg to 1200 mg) were safe and well-tolerated.[4] The most frequently reported adverse event was headache, with no severe adverse events noted.[4] Target engagement in the human brain was confirmed using the PET tracer [¹⁸F]-MK-8553.[4]

Experimental Protocols

In Vitro OGA Inhibition Assay

A cell-free assay is utilized to determine the inhibitory potency of compounds against recombinant human OGA (hOGA). The assay typically measures the cleavage of a fluorogenic substrate by the enzyme in the presence and absence of the inhibitor.

Cellular O-GlcNAcylation Assay

This assay assesses the ability of this compound to increase O-GlcNAc levels in a cellular context.[1]

Cell Line: Rat PC-12 cells are commonly used.[7]

Methodology:

-

Cell Plating: PC-12 cells are plated in 96-well plates.[7]

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for 24 hours.[7]

-

Lysis and ELISA: Following treatment, cells are lysed, and the total protein O-GlcNAc levels are quantified using an ELISA-based method.[1]

-

Data Analysis: The concentration-dependent response is measured to determine the EC₅₀ value.[1]

Conclusion

This compound is a promising therapeutic candidate for the treatment of tauopathies, with a well-defined mechanism of action centered on the inhibition of OGA. Its favorable pharmacological profile, including high potency, selectivity, CNS penetration, and oral bioavailability, has been demonstrated in extensive preclinical studies.[1][4] Early clinical data in healthy volunteers have shown it to be safe and well-tolerated, supporting its further development for neurodegenerative diseases.[4][8] The ongoing and future clinical evaluation of this compound will be critical in determining its therapeutic potential in patient populations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. | BioWorld [bioworld.com]

- 5. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. alzdiscovery.org [alzdiscovery.org]

MK-8719: A Deep Dive into Target Engagement and Binding Affinity for O-GlcNAcase

Kenilworth, NJ & Burnaby, BC – MK-8719, a novel, potent, and selective inhibitor of O-GlcNAcase (OGA), has demonstrated significant promise in preclinical models of tauopathies. Developed through a collaboration between Merck & Co., Inc. and Alectos Therapeutics Inc., this small molecule is designed to penetrate the central nervous system and modulate the O-GlcNAcylation of intracellular proteins, including tau. This technical guide provides an in-depth overview of the binding affinity, target engagement, and the experimental methodologies used to characterize this compound, intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of this compound Binding and Activity

The potency and selectivity of this compound have been rigorously quantified through a series of in vitro and cellular assays. The key quantitative data are summarized in the tables below, offering a clear comparison of its inhibitory activity and cellular efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against O-GlcNAcase

| Target Enzyme | Parameter | Value | Species | Reference |

| O-GlcNAcase (OGA) | Kᵢ | 7.9 nM | Human | [1] |

| O-GlcNAcase (OGA) | IC₅₀ | < 0.010 µM | Human |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| O-GlcNAc Elevation | Rat PC12 | EC₅₀ | < 0.100 µM |

Mechanism of Action and Target Engagement

This compound functions as a competitive and reversible inhibitor of the OGA enzyme. [cite: ] OGA is responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) modifications from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound leads to an increase in the O-GlcNAcylation of various proteins, a post-translational modification that is thought to be protective in the context of tauopathies by inhibiting the hyperphosphorylation and aggregation of the tau protein.

Target engagement of this compound in vivo has been unequivocally demonstrated through positron emission tomography (PET) imaging studies in both rats and rTg4510 mice, a model for human tauopathy.[2][3] These studies utilized the novel PET tracer [18F]-MK-8553 to visualize and quantify the occupancy of the OGA enzyme in the brain following oral administration of this compound.[4] The results showed a dose-dependent and robust engagement of the target in the central nervous system.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the characterization of this compound.

In Vitro O-GlcNAcase (OGA) Inhibition Assay

This assay determines the inhibitory potency of this compound against the purified OGA enzyme.

Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

Fluorogenic OGA substrate

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5)

-

This compound dissolved in DMSO

-

96-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the wells.

-

Add the recombinant hOGA enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic OGA substrate.

-

Monitor the fluorescence intensity over time using a plate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, requiring knowledge of the substrate concentration and its Kₘ for the enzyme.

Cellular O-GlcNAc Elevation ELISA in PC12 Cells

This cell-based assay quantifies the ability of this compound to increase O-GlcNAc levels in a cellular context.

Materials:

-

Rat PC12 cells

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer

-

96-well ELISA plates

-

Primary antibody against O-GlcNAc (e.g., RL2)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Plate reader with absorbance detection

Procedure:

-

Seed PC12 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).[1]

-

Lyse the cells and quantify the total protein concentration in each lysate.

-

Coat a 96-well ELISA plate with the cell lysates, ensuring equal amounts of total protein per well.

-

Block the plate with a suitable blocking buffer.

-

Incubate with the primary anti-O-GlcNAc antibody.

-

Wash the plate and incubate with the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Determine the EC₅₀ value by plotting the absorbance against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Target Engagement using PET Imaging

This protocol outlines the general procedure for assessing OGA occupancy in the brain using the PET tracer [18F]-MK-8553.

Materials:

-

[18F]-MK-8553 radiotracer

-

This compound for oral administration

-

Anesthetized rodent model (e.g., rat or rTg4510 mouse)

-

PET scanner

Procedure:

-

Synthesize [18F]-MK-8553 via nucleophilic substitution with [18F]fluoride.[4]

-

Administer this compound orally to the animal at various doses and time points prior to imaging.

-

Anesthetize the animal and position it in the PET scanner.

-

Inject a bolus of [18F]-MK-8553 intravenously.

-

Acquire dynamic PET scan data over a specified period (e.g., 90 minutes).

-

Reconstruct the PET images and perform kinetic modeling of the time-activity curves in different brain regions to determine the binding potential of the tracer.

-

Calculate OGA occupancy by comparing the binding potential in the this compound-treated animals to that in vehicle-treated control animals.

X-ray Crystallography of this compound in Complex with hOGA

This method provides atomic-level insight into the binding mode of this compound to its target enzyme.

Materials:

-

Purified core catalytic domain of human O-GlcNAcase

-

This compound

-

Crystallization buffer: 0.2 M K-Na-tartrate tetrahydrate, 20% (w/v) PEG 3350

-

Crystallization plates (e.g., sitting drop vapor diffusion plates)

-

X-ray diffraction equipment (e.g., synchrotron beamline)

Procedure:

-

Co-crystallize the purified hOGA protein with an excess of this compound.

-

Set up crystallization trials using the sitting drop vapor diffusion method at 293 K. The drop consists of a mixture of the protein-inhibitor complex and the crystallization buffer, equilibrated against a reservoir of the crystallization buffer.

-

Monitor the plates for crystal growth.

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement.

-

Refine the structure to obtain a high-resolution model of the this compound-hOGA complex.

Visualizing the Core Concepts

To further elucidate the mechanism and experimental workflows, the following diagrams have been generated using the DOT language.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]

The Pharmacological Profile of OGA Inhibitor MK-8719: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8719 is a potent, selective, and brain-penetrant small molecule inhibitor of O-GlcNAcase (OGA), the sole enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1][2] The strategic inhibition of OGA by this compound leads to an increase in protein O-GlcNAcylation, a post-translational modification that plays a crucial role in regulating the function of numerous proteins.[1] This mechanism holds significant therapeutic promise for neurodegenerative disorders characterized by the aggregation of the microtubule-associated protein tau, such as Alzheimer's disease and progressive supranuclear palsy (PSP).[2][3] By increasing the O-GlcNAcylation of tau, this compound is hypothesized to interfere with its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles (NFTs), a key pathological hallmark of these diseases.[1][4] Developed through a medicinal chemistry effort to improve the drug-like properties of earlier carbohydrate-based OGA inhibitors, this compound has advanced to Phase I clinical trials.[2][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo properties, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of the human OGA enzyme.[3] The catalytic action of OGA involves a two-step process that proceeds through an oxazoline intermediate.[4] this compound, a derivative of the thiazoline-based inhibitor thiamet-G, is designed to mimic this transition state, thereby binding to the active site of OGA with high affinity and preventing the hydrolysis of O-GlcNAc from substrate proteins.[2][4] This inhibition leads to a global increase in the levels of O-GlcNAcylated proteins within the cell.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference(s) |

| hOGA Ki | Human | 7.9 nM | [6] |

| hOGA IC50 | Human | < 0.010 µM | [3] |

| Cell-based EC50 (PC-12 cells) | Rat | < 0.100 µM | [3] |

| hHEX Ki (β-hexosaminidase) | Human | >10,000 nM | [4] |

| Selectivity (hHEX Ki / hOGA Ki) | - | >1265-fold | Calculated |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Route | Cmax | Tmax (h) | AUC (µM·h) | Bioavailability (%) | Brain/Plasma Ratio | Reference(s) |

| Rat | 10 | p.o. | 0.9 µM | 1 | 3.3 | >60 | ~0.6 | [3][4] |

| Dog | 3 | p.o. | - | - | - | >60 | - | [3] |

| Mouse | - | - | - | - | - | >60 | - | [3] |

| Monkey | 10 | p.o. | 0.4 µM | 2 | 1.8 | 20 | - | [4] |

Note: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve). Pharmacokinetic parameters can vary based on experimental conditions.

Table 3: In Vivo Pharmacodynamic and Efficacy Data

| Model | Treatment | Key Findings | Reference(s) |

| rTg4510 Tauopathy Mice | 1-100 mg/kg | Dose-dependent increase in brain O-GlcNAc levels. Significant reduction in neurofibrillary tangles. | [3] |

| rTg4510 Tauopathy Mice | Chronic Dosing | Reduced pathological tau accumulation (AT8 and PHF6 positive). Attenuated brain weight loss and forebrain volume loss. | [7] |

| Rat | 3, 10, 30, 100 mg/kg | Dose-dependent increase in O-GlcNAc levels in brain and PBMCs. | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, based on published literature, the following outlines the likely methodologies employed.

In Vitro OGA Inhibition Assay

This assay is crucial for determining the inhibitory potency of compounds like this compound.

-

Principle: A fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), is cleaved by recombinant human OGA, releasing a fluorescent product (4-methylumbelliferone). The rate of fluorescence increase is proportional to enzyme activity.

-

Procedure:

-

Reactions are typically performed in a 96- or 384-well plate format.

-

Recombinant human OGA is incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., sodium phosphate buffer with BSA).

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence is monitored over time using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).

-

The rate of reaction is calculated for each inhibitor concentration.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. Ki values are subsequently calculated using the Cheng-Prusoff equation.

-

Cell-Based O-GlcNAc Level Measurement (ELISA)

This assay confirms the ability of this compound to engage its target in a cellular context.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify total O-GlcNAcylated proteins in cell lysates.

-

Procedure:

-

Cells (e.g., rat PC-12) are treated with a range of this compound concentrations for a specified period (e.g., 24 hours).[6]

-

Cells are lysed, and the total protein concentration is normalized.

-

The wells of a microplate are coated with the cell lysate.

-

A primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2) is added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added.

-

A chromogenic substrate for the enzyme is introduced, and the resulting color change is measured using a plate reader.

-

The signal intensity is proportional to the amount of O-GlcNAcylated protein.

-

EC50 values are calculated from the dose-response curve.

-

Analysis of Tau Phosphorylation and Aggregation in rTg4510 Mice

These experiments are critical for evaluating the in vivo efficacy of this compound.

-

Principle: Brain homogenates from treated and control rTg4510 mice are analyzed for levels of specific phosphorylated tau species and aggregated tau using immunoassays.

-

Procedure:

-

rTg4510 mice are dosed with this compound or vehicle for a defined period.[7]

-

Brains are harvested and homogenized.

-

Western Blotting: Proteins from the brain homogenates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated tau epitopes (e.g., AT8 [pSer202/pThr205], PHF6) and total tau.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay can be used to quantify aggregated tau (e.g., using HT7/HT7 antibody pairing).[7]

-

Densitometry (for Western blots) and luminescence/fluorescence readings (for AlphaLISA) are used to quantify the levels of different tau species.

-

References

- 1. Differential effects of an O-GlcNAcase inhibitor on tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alectos.com [alectos.com]

- 6. Frontiers | Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

MK-8719: A Novel O-GlcNAcase Inhibitor for the Prevention of Neurofibrillary Tangle Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurofibrillary tangles (NFTs), intracellular aggregates of hyperphosphorylated tau protein, are a primary pathological hallmark of Alzheimer's disease and other related tauopathies.[1] The post-translational modification of tau by O-linked β-N-acetylglucosamine (O-GlcNAc) has emerged as a critical regulatory mechanism, with an inverse relationship to its phosphorylation. O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc, presents a promising therapeutic target.[2][3] MK-8719 is a potent and selective OGA inhibitor that has demonstrated the potential to reduce the formation of pathological tau and ameliorate neurodegeneration in preclinical models.[4][5] This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and clinical development.

Introduction: The Role of O-GlcNAcylation in Tau Pathology

The microtubule-associated protein tau is essential for stabilizing microtubules within neurons.[2] In tauopathies, tau becomes hyperphosphorylated, leading to its detachment from microtubules and aggregation into paired helical filaments (PHFs), the primary component of NFTs.[1] This process is central to the neurodegenerative cascade.

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine sugar is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[3] This modification is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[3] Notably, O-GlcNAcylation and phosphorylation often occur on the same or adjacent sites on tau, creating a competitive relationship. Increased O-GlcNAcylation of tau has been shown to inhibit its hyperphosphorylation and subsequent aggregation.[2][6] Consequently, inhibiting OGA to increase and maintain healthy levels of O-GlcNAcylated proteins is a promising therapeutic strategy for tauopathies.[2]

This compound: A Potent and Selective O-GlcNAcase Inhibitor

This compound is a novel, potent, and selective small-molecule inhibitor of the OGA enzyme.[4][5][7][8][9] Developed by Alectos Therapeutics and Merck, it was designed for excellent central nervous system (CNS) penetration to effectively target tau pathology in the brain.[7][8][9] Preclinical studies have demonstrated its ability to elevate O-GlcNAc levels in the brain in a dose-dependent manner.[4][5]

Mechanism of Action

This compound functions by inhibiting the catalytic activity of OGA, thereby preventing the removal of O-GlcNAc from intracellular proteins, including tau.[3][10] This leads to an accumulation of O-GlcNAcylated tau. The increased O-GlcNAcylation of tau directly interferes with the sites that would otherwise be phosphorylated by various kinases implicated in tau pathology. This reduction in hyperphosphorylation prevents the misfolding and aggregation of tau into neurofibrillary tangles.[3]

Figure 1: Mechanism of this compound in preventing neurofibrillary tangle formation.

Preclinical Evidence

The efficacy of this compound in mitigating tau pathology has been evaluated in various preclinical models, most notably the rTg4510 mouse model of tauopathy, which overexpresses a mutant form of human tau.[4][5]

In Vitro and In Vivo Pharmacological Properties

This compound is a potent inhibitor of the human OGA enzyme and demonstrates comparable activity against the enzyme from multiple species, including mouse, rat, and dog.[4][5] Oral administration of this compound leads to a dose-dependent increase in O-GlcNAc levels in both the brain and peripheral blood mononuclear cells.[4][5]

| Parameter | Species | Value | Reference |

| In Vitro Potency | Human, Mouse, Rat, Dog | Comparable | [4][5] |

| Target Engagement | Rat, rTg4510 Mice | Robust (PET imaging) | [4][5] |

Efficacy in a Mouse Model of Tauopathy (rTg4510)

In the rTg4510 mouse model, chronic treatment with this compound has shown significant therapeutic effects:

-

Reduction in Pathological Tau: this compound treatment significantly reduced the levels of pathological tau.[4][5]

-

Amelioration of Brain Atrophy: The compound attenuated brain atrophy, including a reduction in the loss of forebrain volume as measured by volumetric magnetic resonance imaging (vMRI).[4][5]

-

Increased Brain O-GlcNAc Levels: Treatment led to a significant increase in O-GlcNAc levels in the brain.[4][5]

| Outcome Measure | Effect of this compound | Reference |

| Pathological Tau Levels | Significantly Reduced | [4][5] |

| Brain Atrophy | Attenuated | [4][5] |

| Forebrain Volume Loss | Reduced | [4][5] |

| Brain O-GlcNAc Levels | Significantly Increased | [4][5] |

Experimental Protocols

In Vivo Efficacy Study in rTg4510 Mice

-

Animal Model: rTg4510 mice, which express human mutant tau P301L.

-

Dosing Regimen: this compound administered orally at a specified dose (e.g., 100 mg/kg BID) for a defined period (e.g., from 8 to 32 weeks of age).[11]

-

Outcome Measures:

-

Cerebrospinal Fluid (CSF) Analysis: Measurement of total and phosphorylated tau levels.[11]

-

Behavioral Testing: Assessment of cognitive and motor functions.

-

Histopathology: Immunohistochemical analysis of brain tissue for tau pathology (e.g., AT8 staining for phosphorylated tau).

-

Biochemical Analysis: Western blot analysis of brain homogenates to quantify levels of total tau, phosphorylated tau, and O-GlcNAcylated proteins.

-

Imaging: Volumetric MRI to assess brain volume changes.[5]

-

Figure 2: Experimental workflow for preclinical evaluation of this compound.

Clinical Development

This compound has advanced to Phase 1 clinical trials in healthy volunteers.[7][9][11] These studies have shown that the drug is generally well-tolerated with single oral doses up to 1200 mg.[11] No significant adverse events related to laboratory tests, ECG, or vital signs were reported.[11] Target engagement in humans was confirmed using positron emission tomography (PET) imaging with a specific tracer, [18F]MK-8553, demonstrating that this compound effectively occupies the OGA enzyme in the brain.[6]

| Clinical Trial Phase | Population | Key Findings | Reference |

| Phase 1 | Healthy Volunteers | Well-tolerated up to 1200 mg single oral dose; No significant adverse events. | [11] |

| Phase 1 (PET) | Healthy Volunteers | Demonstrated robust target engagement in the brain. | [6] |

Conclusion and Future Directions

This compound represents a promising, mechanism-based therapeutic approach for the treatment of Alzheimer's disease and other tauopathies. By selectively inhibiting OGA, it directly targets a key pathological driver, the hyperphosphorylation of tau. The preclinical data strongly support its potential to reduce the formation of neurofibrillary tangles and mitigate neurodegeneration.[4] The favorable safety profile and demonstrated target engagement in early clinical trials further underscore its potential.[6][11] Further clinical investigation in patient populations is warranted to establish the efficacy of this compound as a disease-modifying therapy for these devastating neurodegenerative disorders.

References

- 1. Neurofibrillary tangle - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 4. This compound, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Overview on the Clinical Development of Tau-Based Therapeutics [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alectos.com [alectos.com]

- 9. Discovery of this compound, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

Methodological & Application

Application Notes and Protocols for MK-8719 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MK-8719, a potent and selective inhibitor of O-GlcNAcase (OGA), in in vitro cell culture experiments. The provided protocols are intended to assist researchers in investigating the cellular effects of this compound, particularly in the context of neurodegenerative disease research.

Introduction

This compound is a small molecule inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation. The levels of O-GlcNAcylation are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and OGA, which removes it.

In the context of tauopathies such as Alzheimer's disease, abnormal hyperphosphorylation of the tau protein is a key pathological hallmark, leading to the formation of neurofibrillary tangles (NFTs).[2] Research suggests that O-GlcNAcylation and phosphorylation of tau can be reciprocally regulated. By inhibiting OGA, this compound increases the levels of O-GlcNAcylated proteins, including tau. This increase in O-GlcNAcylation is hypothesized to hinder the hyperphosphorylation and subsequent aggregation of tau, presenting a promising therapeutic strategy for tauopathies.[2]

Mechanism of Action

This compound acts as a competitive inhibitor at the active site of the OGA enzyme. This inhibition leads to an accumulation of O-GlcNAc on a multitude of intracellular proteins, thereby modulating their function and downstream signaling pathways. The primary therapeutic hypothesis for this compound in neurodegenerative diseases is that by increasing O-GlcNAcylation of tau, it can interfere with the pathological processes of tau hyperphosphorylation and aggregation.[2]

Data Presentation

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency of this compound

| Target | Species | Assay Type | Value | Reference |

| OGA | Human | Enzyme Inhibition (Ki) | 7.9 nM | [3] |

| OGA | Rat | Cellular O-GlcNAc Elevation (EC50) | See Original Publication | [2] |

Table 2: Species Cross-Reactivity of this compound

| Species | Potency Comparison to Human OGA |

| Mouse | Comparable |

| Rat | Comparable |

| Dog | Comparable |

| [Note: Based on qualitative statements in the literature.][4][5] |

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to assess the activity of this compound.

Protocol 1: Assessment of Cellular O-GlcNAc Level Elevation

This protocol is adapted from methodologies used for OGA inhibitors and is suitable for determining the cellular potency of this compound.[2][3]

1. Cell Culture and Treatment: a. Seed rat PC-12 cells in a 96-well plate at a density of approximately 10,000 cells/well. b. Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2). c. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). d. Perform serial dilutions of the this compound stock solution to achieve a range of final treatment concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) should be included. e. Treat the cells with the diluted this compound or vehicle control for 24 hours.

2. Cell Lysis: a. After incubation, remove the culture medium. b. Wash the cells once with ice-cold PBS. c. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

3. Western Blotting for O-GlcNAc: a. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). b. Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [CTD110.6]) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. j. For normalization, probe the same membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).

4. Data Analysis: a. Quantify the band intensities for O-GlcNAc and the loading control using densitometry software. b. Normalize the O-GlcNAc signal to the loading control signal for each sample. c. Plot the normalized O-GlcNAc levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: In Vitro Tau Aggregation Assay (Thioflavin T)

This protocol utilizes Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like aggregated tau, to monitor the effect of this compound on tau aggregation kinetics.

1. Reagent Preparation: a. Prepare a stock solution of recombinant tau protein (e.g., full-length human tau, or a fragment like K18) in a suitable buffer. b. Prepare a stock solution of an aggregation inducer, such as heparin or arachidonic acid. c. Prepare a stock solution of Thioflavin T (ThT) in assay buffer (e.g., PBS) and filter it through a 0.22 µm filter. d. Prepare a stock solution of this compound in DMSO.

2. Assay Setup: a. In a 96-well black, clear-bottom plate, set up the reaction mixtures. A typical reaction mixture includes:

- Recombinant tau protein (final concentration, e.g., 2-10 µM)

- Aggregation inducer (e.g., heparin at a molar ratio of 1:4 with tau)

- Thioflavin T (final concentration, e.g., 10-25 µM)

- Varying concentrations of this compound or vehicle control (DMSO)

- Assay buffer to the final volume. b. Include controls such as tau alone, tau with inducer, and buffer with ThT.

3. Measurement of Tau Aggregation: a. Place the 96-well plate in a plate reader capable of fluorescence measurement. b. Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm. c. Incubate the plate at 37°C with intermittent shaking. d. Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for several hours to monitor the aggregation kinetics.

4. Data Analysis: a. Subtract the background fluorescence (buffer with ThT) from all readings. b. Plot the fluorescence intensity against time for each condition. c. Analyze the aggregation curves to determine parameters such as the lag phase, elongation rate, and maximum fluorescence, and compare the effects of different concentrations of this compound.

Protocol 3: Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) release assay is a common method to assess cell membrane integrity and cytotoxicity.

1. Cell Culture and Treatment: a. Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at an optimal density. b. Culture the cells overnight. c. Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24-48 hours). d. Include three sets of controls:

- Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

- Positive Control: Cells treated with a lysis buffer (provided in most commercial kits) to measure maximum LDH release.

- Blank Control: Culture medium without cells.

2. LDH Measurement: a. After the treatment period, carefully collect the cell culture supernatant from each well. b. Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate for LDH. c. Incubate the plate at room temperature for the recommended time, protected from light. d. Measure the absorbance at the specified wavelength (usually around 490 nm) using a plate reader.

3. Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 c. Plot the percentage of cytotoxicity against the concentration of this compound.

Concluding Remarks

The protocols and information provided in these application notes serve as a starting point for researchers investigating the in vitro effects of this compound. It is recommended that each protocol be optimized for the specific cell lines and experimental conditions used in your laboratory. The study of this compound and its impact on O-GlcNAcylation and tau pathology holds significant promise for the development of novel therapeutics for neurodegenerative diseases.

References

- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Administering MK-8719 in a Mouse Model of Tauopathy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of MK-8719, a selective O-GlcNAcase (OGA) inhibitor, in the rTg4510 mouse model of tauopathy. The protocols outlined below cover the administration of this compound and subsequent analysis of its effects on tau pathology and neurodegeneration.

Introduction

Tauopathies, including Alzheimer's disease, are characterized by the accumulation of hyperphosphorylated and aggregated tau protein in the brain.[1] One therapeutic strategy is to increase the O-GlcNAcylation of tau, a post-translational modification that can inhibit its phosphorylation and aggregation.[1][2] this compound is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc modifications.[1][2] By inhibiting OGA, this compound increases O-GlcNAcylation of tau and other proteins, thereby reducing the formation of pathological tau and ameliorating neurodegeneration in preclinical models.[1][3] The rTg4510 mouse model, which expresses a mutant form of human tau (P301L), is a widely used model for studying tauopathy as it develops age-dependent neurofibrillary tangles, neuronal loss, and cognitive deficits.[4][5]

Data Presentation

In Vitro Potency of this compound

| Enzyme Source | IC50 (nM) |

| Human OGA | < 10 |

| Mouse OGA | Comparable to human |

| Rat OGA | Comparable to human |

| Dog OGA | Comparable to human |

Table 1: In vitro inhibitory potency of this compound against OGA from various species. Data indicates that this compound is a potent inhibitor across these species.[1][3]

In Vivo Effects of this compound in rTg4510 Mice

| Treatment Group | Dose (mg/kg) | Administration Route | Brain O-GlcNAc Levels | Pathological Tau Reduction | Forebrain Atrophy |

| Vehicle | - | Oral Gavage / In-diet | Baseline | None | Progressive |

| This compound | 1 - 100 | Oral Gavage / In-diet | Dose-dependent increase | Significant reduction | Attenuated |

Table 2: Summary of the in vivo effects of this compound in the rTg4510 mouse model. Oral administration of this compound leads to a dose-dependent increase in brain O-GlcNAc levels, a significant reduction in pathological tau, and an attenuation of forebrain atrophy.[1][4][6]

Volumetric MRI Analysis of Brain Atrophy in rTg4510 Mice

| Brain Region | rTg4510 vs. Wild-Type (5 months) | rTg4510 vs. Wild-Type (8 months) |

| Hippocampus | ↓ 26.7% | ↓ 18.4% |

| Cerebral Cortex | ↓ 20.6% | ↓ 16.9% |

Table 3: Volumetric MRI data showing significant reductions in hippocampal and cerebral cortex volumes in female and male rTg4510 mice compared to wild-type controls at 5 and 8 months of age, respectively.[7] Treatment with this compound has been shown to attenuate this brain atrophy.[1][4]

Experimental Protocols

Protocol 1: Administration of this compound

This protocol describes two common methods for administering this compound to mice: oral gavage and in-diet dosing.

Materials:

-

This compound powder

-

Sterile distilled water

-

Gavage needles (18-20 gauge for mice)

-

Standard mouse chow

-

Animal scale

1.1 Oral Gavage Administration:

-

Preparation of Dosing Solution:

-

Dissolve this compound powder in sterile distilled water to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a 2 mg/mL solution to administer 0.125 mL).

-

Ensure the solution is homogenous. Prepare fresh daily and store at 4°C.[4]

-

-

Animal Handling and Dosing:

-

Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[8]

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.[9]

-

Carefully insert the gavage needle into the esophagus and slowly administer the solution.[9]

-

Monitor the animal for any signs of distress during and after the procedure.

-

1.2 In-Diet Administration:

-

Calculation of Drug Concentration in Chow:

-